

Application of 1,3,5-Tricaffeoylquinic Acid in Anti-inflammatory Research

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Compound of Interest

Compound Name: 1,3,5-Tricaffeoylquinic acid

Cat. No.: B15567342

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA), a derivative of caffeoylquinic acid, has emerged as a promising natural compound with potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of 1,3,5-TCQA. The information compiled herein is intended to guide the design and execution of both in vitro and in vivo studies to elucidate its mechanisms of action and evaluate its therapeutic potential.

Mechanism of Action

1,3,5-TCQA exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. The principal mechanisms include:

• Inhibition of the NF-κB Signaling Pathway: 1,3,5-TCQA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Consequently, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to a downstream reduction in the expression of inflammatory mediators.



- Modulation of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)
 pathway, including ERK, JNK, and p38, plays a crucial role in transducing extracellular
 signals to cellular responses, including inflammation. 1,3,5-TCQA has been observed to
 inhibit the phosphorylation of these key MAPK proteins, thereby attenuating the inflammatory
 cascade.
- Activation of the Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
 1,3,5-TCQA can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This antioxidant activity helps to mitigate the oxidative stress that often accompanies and exacerbates inflammation.

Data Presentation

The following tables summarize the quantitative data from various studies on the antiinflammatory effects of **1,3,5-Tricaffeoylquinic acid** and related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Caffeoylquinic Acid Derivatives

Compoun d	Cell Line	Stimulant	Target Measured	Concentr ation/Dos e	% Inhibition / Effect	Referenc e
1,3,5- TCQA	Human Keratinocyt es	TNF-α	IL-1β, IL-8, CCL17, CCL27	Not Specified	Inhibition of production	[1]
1,3,5- TCQA	Human Keratinocyt es	LPS	Cytokines and Chemokine s	Not Specified	Inhibition of production	
4,5-diCQA	RAW264.7	LPS	IL-6	4 μΜ	20%	[2]
4,5-diCQA	RAW264.7	LPS	TNF-α	4 μΜ	40%	[2]

Table 2: In Vivo Anti-inflammatory Activity of Caffeoylquinic Acid Derivatives



Compoun d	Animal Model	Assay	Dose	Time Point	% Inhibition of Edema	Referenc e
4,5-diCQA	Rat	Carrageen an-induced paw edema	5 mg/kg	5 h	Not specified, significant	[2]
4,5-diCQA	Rat	Carrageen an-induced paw edema	10 mg/kg	5 h	Not specified, significant	[2]
4,5-diCQA	Rat	Carrageen an-induced paw edema	20 mg/kg	5 h	Comparabl e to diclofenac (10 mg/kg)	[2]

Table 3: Effect of Caffeoylquinic Acid Derivatives on Inflammatory Mediators

Compound	Animal Model/Cell Line	Inflammatory Mediator	Effect	Reference
4,5-diCQA	Rat Paw Tissue	iNOS, COX-2, TNF-α	Dose-dependent decrease in protein expression	[2]
Caffeic Acid	Mouse Skin	TNF-α, IL-6, IL- 1β	Significant reduction in mRNA and protein levels	[3]

Experimental ProtocolsIn Vitro Anti-inflammatory Assays



- Cell Lines: Murine macrophage cell line (RAW264.7) or human monocytic cell line (THP-1)
 are commonly used. Human keratinocytes (HaCaT) can also be utilized for skin inflammation
 models.
- Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Stimulation: To induce an inflammatory response, stimulate cells with lipopolysaccharide (LPS) from E. coli at a concentration of 1 μg/mL for a specified period (e.g., 24 hours).[4]
- Treatment: Pre-treat the cells with various concentrations of 1,3,5-Tricaffeoylquinic acid for 1 hour before adding the inflammatory stimulus.
- Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
- Procedure:
 - \circ Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
 - Add 100 μL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
 - Incubate the plate at room temperature for 10 minutes in the dark.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
- Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6 in the cell culture supernatant.
- Procedure:



- Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate.
- Add 100 μL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
- Wash the plate.
- Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase HRP)
 and incubate for 1-2 hours at room temperature.
- Wash the plate.
- Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Measure the absorbance at 450 nm.
- Calculate the cytokine concentration from the standard curve.
- Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-kB, MAPK, and Nrf2 signaling pathways.
- Procedure:
 - Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[5] Determine the protein concentration using a BCA or Bradford assay.[5]
 - SDS-PAGE: Separate 20-40 μg of protein per lane on a 10-12% SDS-polyacrylamide gel.



- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, Nrf2, HO-1, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Quantify the band intensity using densitometry software and normalize to the loading control.

In Vivo Anti-inflammatory Assay

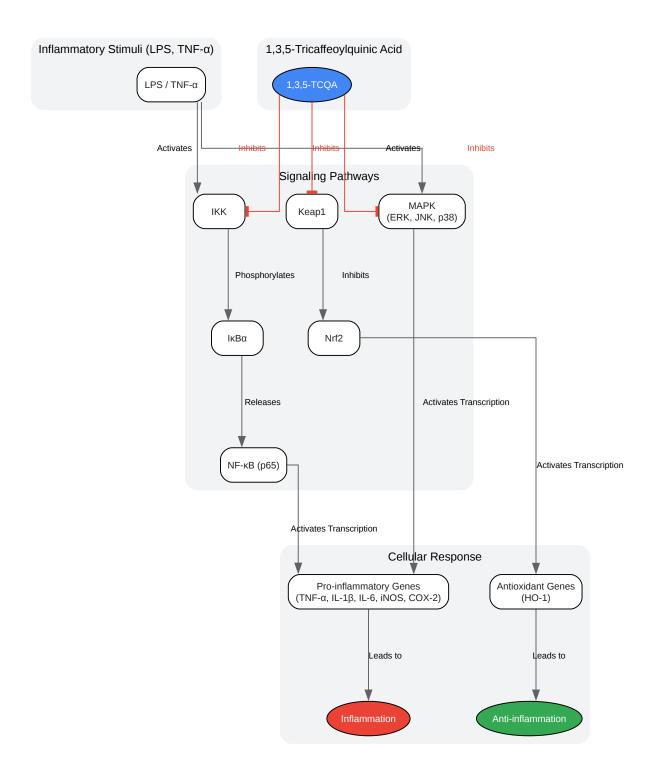
- Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema.
- Procedure:
 - Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).
 - Grouping: Divide the animals into several groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving different doses of 1,3,5-Tricaffeoylquinic acid (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).[6][7]
 - Treatment: Administer the test compounds 1 hour before the carrageenan injection.



- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[7]
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1,
 2, 3, 4, and 5 hours after the carrageenan injection.
- Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the carrageenan-only group.
- Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue and blood samples for further analysis of inflammatory mediators (e.g., cytokines, iNOS, COX-2) using ELISA and Western blotting as described above.

Mandatory Visualizations

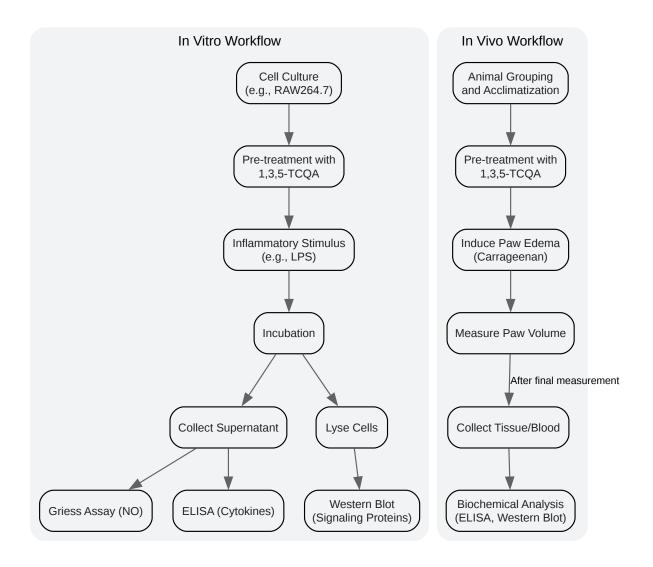




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Caption: Signaling pathways modulated by **1,3,5-Tricaffeoylquinic acid**.





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Caption: General experimental workflows for in vitro and in vivo studies.

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